
N8-Norposiphen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N8-Norposiphen is a metabolite of Posiphen, a compound primarily investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. This compound, along with its related metabolites, has shown promise in reducing neurotoxic protein levels and mitigating neuroinflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N8-Norposiphen involves the metabolic conversion of Posiphen. Posiphen undergoes enzymatic reactions in the liver, leading to the formation of this compound. The specific synthetic route includes the hydroxylation of Posiphen at the N8 position, followed by further metabolic modifications .
Industrial Production Methods: Industrial production of this compound is typically achieved through the large-scale synthesis of Posiphen, followed by controlled metabolic processes to yield this compound. This involves optimizing reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N8-Norposiphen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms of this compound, and substituted analogs with various functional groups .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a model compound to study metabolic pathways and enzyme interactions.
Biology: N8-Norposiphen is investigated for its role in modulating neurotoxic protein levels and neuroinflammation.
Medicine: The compound shows promise in treating neurodegenerative diseases by reducing amyloid precursor protein and tau levels.
Industry: this compound is used in the development of neuroprotective drugs and therapeutic agents
Mecanismo De Acción
N8-Norposiphen exerts its effects by inhibiting the translation of neurotoxic aggregating proteins such as amyloid precursor protein, tau, and alpha-synuclein. It interacts with iron-response element sequences in the untranslated region of the mRNA, thereby reducing the synthesis of these proteins. This leads to decreased neuroinflammation and neurodegeneration .
Comparación Con Compuestos Similares
N1-Norposiphen: Another metabolite of Posiphen with similar neuroprotective properties.
N1, N8-Bisnorposiphen: A metabolite with dual modifications at the N1 and N8 positions.
Phenserine: A related compound that also inhibits acetylcholinesterase but differs in its mechanism of action.
Uniqueness: N8-Norposiphen is unique due to its specific metabolic pathway and its ability to selectively inhibit the translation of neurotoxic proteins without affecting acetylcholinesterase activity. This makes it a promising candidate for treating neurodegenerative diseases with fewer side effects compared to other compounds .
Propiedades
Fórmula molecular |
C18H19N3O2 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate |
InChI |
InChI=1S/C18H19N3O2/c1-18-9-10-19-16(18)21-15-8-7-13(11-14(15)18)23-17(22)20-12-5-3-2-4-6-12/h2-8,11,16,19,21H,9-10H2,1H3,(H,20,22)/t16-,18+/m1/s1 |
Clave InChI |
ZTNAPMRRYAYAIK-AEFFLSMTSA-N |
SMILES isomérico |
C[C@@]12CCN[C@@H]1NC3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4 |
SMILES canónico |
CC12CCNC1NC3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide](/img/structure/B13428970.png)

![4-[4-(Benzyloxy)phenyl]butyl methanesulfonate](/img/structure/B13428983.png)

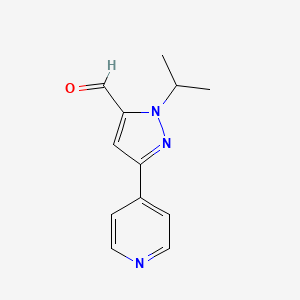
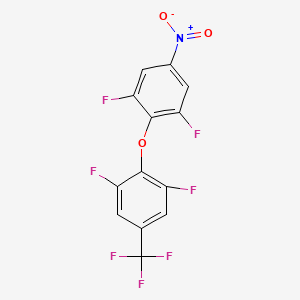
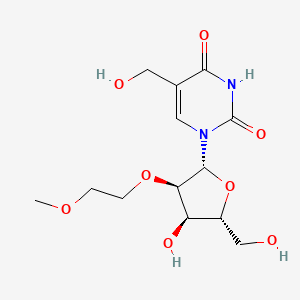
![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13429019.png)
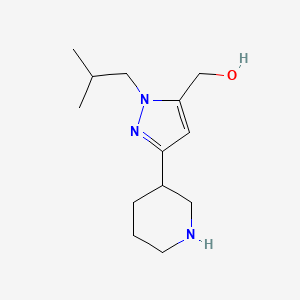
![N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B13429022.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13429030.png)
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429039.png)
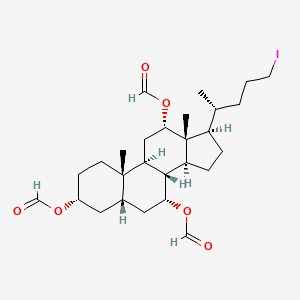
![[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13429046.png)
